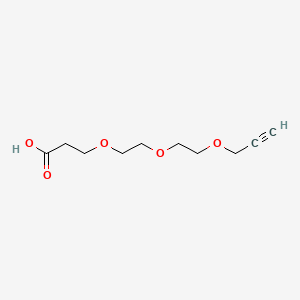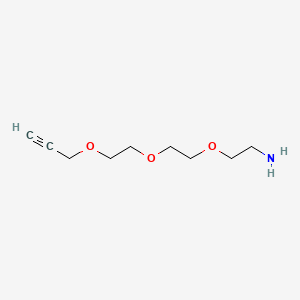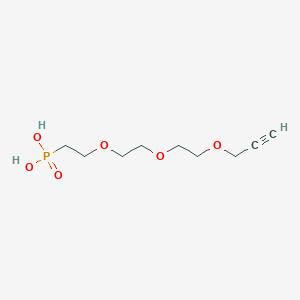
PSB-16131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSB-16131 is the most potent Lp1NTPDase inhibitor described to date. Lp1NTPDase inhibition provides a novel approach for the (immuno)therapy of Legionella infections.
Applications De Recherche Scientifique
Radionuclide Therapy for Prostate Cancer
PSB-16131 has been studied for its application in radionuclide therapy, particularly for treating metastasized castration-resistant prostate cancer (mCRPC). Research shows that PSB-16131, in combination with PSMA-617, could be a more effective therapeutic alternative to 177Lu-PSMA-617. This is due to the abundant co-emission of conversion and Auger electrons from PSB-16131, resulting in an improved absorbed dose profile. Studies have indicated that PSB-16131 shows superior in-vitro and in-vivo results compared to 177Lu-PSMA-617, suggesting its potential for clinical application in mCRPC treatment (Müller et al., 2019).
Instrumental Methods for Bolometric Polarimetry
PSB-16131 has also been relevant in the context of bolometric cosmic microwave background (CMB) polarimeters. The Polarization Sensitive Bolometers (PSBs) are instrumental in this field. They have been successfully implemented in the Boomerang experiment and are operational in terrestrial CMB polarization experiments. These PSBs are crucial for the analysis of data from these experiments, especially in understanding the impact of instrumental effects on the fidelity of the recovered polarization signal (Jones et al., 2006).
Preclinical Investigations for PET/CT Imaging
PSB-16131 has been investigated for its application in PET/CT imaging of prostate cancer. In preclinical settings, 152Tb, similar to 161Tb, has demonstrated its capability for imaging prostate-specific membrane antigen (PSMA)-positive prostate cancer. Based on promising preclinical results, 152Tb has been shipped for labeling of PSMA-617, enabling PET imaging of mCRPC patients. These findings pave the way for future clinical application of PSB-16131 in imaging and possibly therapy (Müller et al., 2019).
Dosimetric Analysis for Radionuclide Therapy
A study focusing on the dosimetric analysis of short-ranged particle emitters like PSB-16131 has revealed its potential in radionuclide therapy for metastatic prostate cancer. The study utilized a dynamic model of metastatic progress to estimate a radiopharmaceutical's potential in obtaining metastatic control. The results demonstrated that PSB-16131, a low-energy electron emitter, exhibits great potential as a future candidate for targeted radionuclide therapy of advanced prostate cancer (Bernhardt et al., 2021).
Propriétés
Numéro CAS |
1213268-80-4 |
|---|---|
Nom du produit |
PSB-16131 |
Formule moléculaire |
C28H17N2NaO5S |
Poids moléculaire |
516.5 |
Nom IUPAC |
Sodium 1-amino-4-[phenanthrene-9-yl-amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S.Na/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)20-12-6-5-11-19(20)27(24)31)30-21-13-15-7-1-2-8-16(15)17-9-3-4-10-18(17)21;/h1-14,30H,29H2,(H,33,34,35);/q;+1/p-1 |
Clé InChI |
JWLRBBUFBVWSFA-UHFFFAOYSA-M |
SMILES |
O=S(C(C(N)=C1C2=O)=CC(NC3=CC4=CC=CC=C4C5=CC=CC=C53)=C1C(C6=C2C=CC=C6)=O)([O-])=O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PSB-16131; PSB16131; PSB 16131 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)












